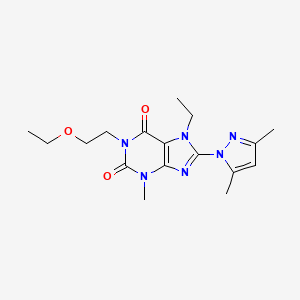

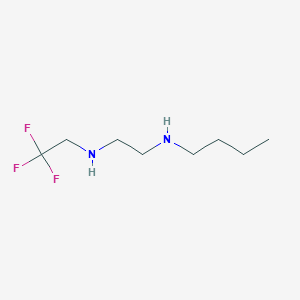

![molecular formula C11H16N4OS B2383900 3-(丁硫基)-5,6-二甲基-[1,2,4]三唑并[4,3-a]嘧啶-7(8H)-酮 CAS No. 891127-79-0](/img/structure/B2383900.png)

3-(丁硫基)-5,6-二甲基-[1,2,4]三唑并[4,3-a]嘧啶-7(8H)-酮

货号 B2383900

CAS 编号:

891127-79-0

分子量: 252.34

InChI 键: IZNZQBPDFRCVKB-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a class of compounds that have been studied for their potential applications in various fields . These compounds are characterized by a pyrimidine ring fused with a triazole ring .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-ones involves reactions of diastereochemically varied norbornene-condensed 2-thioxopyrimidin-4-ones with variously functionalized hydrazonoyl chlorides . This results in regioselectively angular norbornene-based [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-ones .Molecular Structure Analysis

The structure of these compounds has been confirmed by single crystal X-ray crystallography . The angular structure of the norbornene-based [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-ones was attributed to electronic factors according to DFT calculations .Chemical Reactions Analysis

The thermal retro Diels–Alder (RDA) reaction of the synthesized compounds resulted in the target compounds as single products . On the other hand, reactions of thiouracil and hydrozonoyl chlorides gave regioselectively [1,2,4]triazolo[4,3-a]pyrimidinone-5(1H)-ones .科学研究应用

- The [1,2,4]triazolo[1,5-a]pyridine scaffold serves as a valuable backbone for drug design. Notably, compounds like GLPG0634 (filgotinib) and CEP33779 —highly effective inhibitors of type I and II Janus kinases—have been synthesized based on this core structure. Additionally, LY3104607 acts as a GPR40 receptor inhibitor .

- Researchers have also explored [1,2,4]triazolo[1,5-a]pyridines for designing efficient light-emitting materials in phosphorescent OLED devices .

- The compound’s unique structure makes it suitable for photocatalytic reactions. Researchers have investigated its use in nitrogenous heterocycles and photocatalysis .

- A retro Diels-Alder protocol has been employed to synthesize novel [1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-ones. These compounds exhibit regioselectivity and angular structures, as confirmed by X-ray crystallography .

- Fused [1,2,3]triazolo[4ʹ,5ʹ:4,5]pyrido[2,3-d]pyrimidine linked with 1,2,3-triazoles has shown promising inhibitory activity against EGFR proteins . These compounds hold potential as anticancer agents against MCF-7 and A-549 cancer cells .

- The oxidative cyclization of N-(2-pyridyl)amidines is a common approach to construct the [1,2,4]triazolo[1,5-a]pyridine skeleton. Various oxidizers, including NaOCl, Pb(OAc)4, MnO2, PIFA, and I2/KI, have been used for this purpose .

- Hydroxylamine has been employed to obtain 2-amino [1,2,4]triazolo[1,5-a]pyridines from (2-pyridyl)thiocarbamathioyl derivatives .

- Starting compounds such as 2-aminopyridine and nitriles have been used to prepare [1,2,4]triazolo[1,5-a]pyridines. The reaction can also be catalyzed using heterogeneous catalysts .

Drug Design and Development

Photocatalysis and Organic Synthesis

Regioselective Synthesis

Anticancer Activity

Cyclization Reactions

Synthesis from 2-Aminopyridines and Nitriles

属性

IUPAC Name |

3-butylsulfanyl-5,6-dimethyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4OS/c1-4-5-6-17-11-14-13-10-12-9(16)7(2)8(3)15(10)11/h4-6H2,1-3H3,(H,12,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZNZQBPDFRCVKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NN=C2N1C(=C(C(=O)N2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(butylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

![methyl 3-(2-chloro-6-fluorophenyl)-5-[(Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2383818.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2383822.png)

![1-[4-(Ethylsulfanyl)phenyl]-2,2,2-trifluoroethan-1-ol](/img/structure/B2383828.png)

![5-Methyl-2-({2-[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]-2-oxoethyl}thio)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2383829.png)

![methyl 4-{[(5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2383833.png)

![3-[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide](/img/structure/B2383834.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(1-methoxypropan-2-yl)propanamide](/img/structure/B2383837.png)

![9-((4-Ethoxy-3,5-dimethylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2383840.png)